molecular formula C10H9FN2 B1378536 (8-Fluoroquinolin-3-yl)methanamine CAS No. 1267242-11-4

(8-Fluoroquinolin-3-yl)methanamine

Cat. No.: B1378536
CAS No.: 1267242-11-4
M. Wt: 176.19 g/mol
InChI Key: XEVYXTJXXQGUIR-UHFFFAOYSA-N
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Description

(8-Fluoroquinolin-3-yl)methanamine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 8th position of the quinoline ring and an amine group attached to the 3rd position via a methylene bridge. The molecular formula of this compound is C10H9FN2, and it has a molecular weight of 176.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (8-Fluoroquinolin-3-yl)methanamine may involve large-scale fluorination reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The subsequent introduction of the methanamine group can be achieved through catalytic hydrogenation or other reductive amination techniques .

Chemical Reactions Analysis

Types of Reactions

(8-Fluoroquinolin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

(8-Fluoroquinolin-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Fluoroquinolin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to bind to these targets, leading to the inhibition of essential biological processes. For example, in antibacterial applications, the compound may inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 8th position and the methanamine group at the 3rd position contribute to its enhanced reactivity and potential biological activities .

Properties

IUPAC Name

(8-fluoroquinolin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVYXTJXXQGUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267242-11-4
Record name (8-fluoroquinolin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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